molecular formula C26H38O6 B117673 Tyromycin A CAS No. 141364-77-4

Tyromycin A

Cat. No.: B117673
CAS No.: 141364-77-4
M. Wt: 446.6 g/mol
InChI Key: ZOXQKIRYCLFUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyromycin A (CAS 141364-77-4) is a secondary metabolite originally isolated from the basidiomycete fungus Tyromyces lacteus . This compound features a 1,16-bis-[4-methyl-2,5-dioxo-3-furyl]hexadecane structure with a molecular weight of 446.6 g/mol . Its primary research value lies in its role as an inhibitor of leucine and cysteine aminopeptidases, enzymes that play crucial roles in bacterial protein synthesis and other cellular processes . This compound has demonstrated selective antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis , Staphylococcus aureus , and methicillin-resistant S. aureus (MRSA), making it a compound of interest in antimicrobial research . The study of this compound and its derivatives, such as the skeletocutins, provides valuable insights into the chemical diversity of natural products and offers a scaffold for the development of novel antimicrobial agents . Synthetic methodologies, including a one-step double radical decarboxylation of diacids, have been developed to produce this compound and its analogues for structure-activity relationship studies . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, including human or veterinary use .

Properties

IUPAC Name

3-methyl-4-[16-(4-methyl-2,5-dioxofuran-3-yl)hexadecyl]furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-19-21(25(29)31-23(19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20(2)24(28)32-26(22)30/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXQKIRYCLFUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCCCC2=C(C(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161704
Record name Tyromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141364-77-4
Record name Tyromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141364774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Discovery and Isolation of Tyromycin a from Biological Sources

Historical Accounts of Isolation from Basidiomycetes (e.g.,Tyromyces lacteus)frontiersin.orgnih.gov

The first report of Tyromycin A dates to 1992, where it was isolated from mycelial cultures of Tyromyces lacteus (Fr.) Murr. nih.gov. The isolation process involved submerged cultivation of the fungus in a liquid medium, a common technique for producing fungal metabolites. nih.gov This method allows for the controlled growth of the fungal mycelium and the subsequent extraction of secondary metabolites.

The general procedure for isolating natural products like this compound from fungal cultures involves several key steps:

  • Cultivation: The Tyromyces lacteus fungus is grown in a nutrient-rich liquid medium within shaking flasks or fermenters to ensure adequate aeration and growth. nih.gov
  • Extraction: After a suitable incubation period, the mycelial biomass is separated from the culture broth. The desired compound, this compound, is then extracted from the mycelium using organic solvents. nih.gov
  • Purification: The crude extract undergoes various chromatographic techniques to separate this compound from other metabolites, yielding the pure compound.
  • Methodologies for Structural Elucidation of Natural Productsfrontiersin.org

    The determination of the precise chemical structure of a novel natural product is a critical step following its isolation. For this compound, its structure was established as 1,16-bis-[4-methyl-2,5-dioxo-3-furyl]hexadecane. nih.gov This was accomplished through a combination of spectral analysis and chemical derivatization. nih.gov

    The primary techniques used for the structural elucidation of complex organic molecules like this compound include:

  • Mass Spectrometry (MS): This technique provides information about the molecule's mass and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. nih.govnih.gov
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. researchgate.netspringernature.com One-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are used to piece together the connectivity of atoms within the molecule. magritek.comjfda-online.comrsc.org
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyls (C=O) which are present in the dioxo-furyl rings of this compound.
  • In addition to these spectroscopic methods, chemical transformations were employed to confirm the structure. The conversion of this compound into ester and imide derivatives helped to verify the presence and reactivity of the anhydride (B1165640) functional groups, solidifying the proposed structure. nih.gov

    Table 1: Chemical Properties of this compound

    AttributeValue
    IUPAC Name1,16-bis-[4-methyl-2,5-dioxo-3-furyl]hexadecane nih.gov
    Molecular FormulaC26H34O6
    Molecular Weight442.5 g/mol
    Source OrganismTyromyces lacteus nih.gov

    Table 2: Methodologies for Structural Elucidation

    TechniquePurpose in Elucidating this compound Structure
    Mass Spectrometry (MS)Determine molecular weight and fragmentation patterns.
    Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)Establish the carbon-hydrogen framework and atom connectivity. researchgate.netspringernature.com
    Infrared (IR) SpectroscopyIdentify key functional groups (e.g., C=O in the furanone rings).
    Chemical Derivatization (Ester and Imide Formation)Confirm the presence and reactivity of anhydride functional groups. nih.gov

    Synthetic Methodologies and Analog Development for Tyromycin a

    Total Synthesis Strategies of Tyromycin A

    Two primary strategies have been reported for the total synthesis of this compound, each employing distinct chemical transformations to construct the target molecule. These approaches include a one-step radical decarboxylation and a multi-step pathway involving olefination and hydrolysis.

    Barton Radical Decarboxylation Approaches

    A notable and efficient one-step synthesis of this compound utilizes a double Barton radical decarboxylation reaction. researchgate.net This method begins with thapsic acid, a dicarboxylic acid that can be isolated from the roots of the Mediterranean plant Thapsia garganica. researchgate.netresearchgate.net The reaction involves converting the dicarboxylic acid into a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.org Upon initiation by light or heat, the Barton ester undergoes homolytic cleavage of the N-O bond to form a carboxyl radical. wikipedia.orgunifei.edu.br This radical then loses carbon dioxide in a decarboxylation step to generate an alkyl radical. wikipedia.orgunifei.edu.br

    In the synthesis of this compound, the diacid is treated with triphenylphosphine (B44618) and 2,2'-dithiobis-(pyridine N-oxide) to furnish the corresponding thiohydroxamic diesters. unifei.edu.br Subsequent irradiation of this intermediate in the presence of a radical-trapping agent leads to the formation of this compound. unifei.edu.br This specific approach, starting from thapsic acid, has been reported to achieve a yield of 74%. researchgate.net

    Table 1: Barton Radical Decarboxylation for this compound Synthesis

    Starting MaterialKey ReagentsKey TransformationReported YieldReference
    Thapsic Acid2,2'-dithiobis-(pyridine N-oxide), Triphenylphosphine, Light/HeatDouble Barton Radical Decarboxylation74% researchgate.net

    Wittig Reaction and Hydrolysis Pathways

    An alternative synthetic route to this compound involves a double Wittig reaction followed by hydrolysis. researchgate.net The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. mdpi.comlibretexts.org

    This pathway can start from two different precursors: juniperic acid, which is found in the exudations of some conifer plants, or 1,16-hexadecanediol. researchgate.net The strategy involves converting the starting material into an appropriate aldehyde or ketone and a corresponding phosphonium (B103445) ylide. The subsequent Wittig reaction forms the alkene backbone of the target molecule. The final step is hydrolysis of ester groups to yield the dicarboxylic acid structure of this compound. researchgate.netresearchgate.net This multi-step approach has demonstrated a global yield of 71%. researchgate.net While effective, these syntheses have primarily been conducted on a small scale. researchgate.net

    Utilization of Renewable Resources in this compound Synthesis

    In response to the growing need for sustainable chemical production, researchers have developed synthetic routes to this compound intermediates that utilize renewable resources. researchgate.netresearchgate.netdntb.gov.ua A key example is the use of undecylenic acid, which is derived from castor oil, a readily available plant oil from the castor bean plant, Ricinus communis. researchgate.netresearchgate.netdntb.gov.ua

    The synthesis begins with the dimerization of methyl 10-undecenoate, obtained from undecylenic acid. researchgate.netdntb.gov.ua This is followed by a series of transformations including acyloin condensation, oxidation to a diene, ozonolysis, and chlorination. researchgate.netresearchgate.netdntb.gov.ua The final step is an oxidation that yields a C-20 tetrachlorodicarboxylic acid, which serves as a key intermediate for this compound. researchgate.netdntb.gov.ua This strategy showcases the potential of converting biomass-derived feedstocks into complex, high-value chemical compounds. dntb.gov.ua

    Table 2: Synthesis of this compound Intermediate from a Renewable Resource

    Renewable SourceStarting MaterialKey StepsProductReference
    Castor OilUndecylenic Acid (converted to Methyl 10-undecenoate)Dimerization, Acyloin Condensation, Oxidation, Ozonolysis, ChlorinationC-20 Tetrachlorodicarboxylic Acid Intermediate researchgate.netdntb.gov.ua

    Rational Design and Synthesis of this compound Analogues and Derivatives

    The development of analogues and derivatives of natural products is a crucial aspect of medicinal chemistry, aiming to improve potency, selectivity, or pharmacokinetic properties. nih.govnih.govrsc.org The synthesis of this compound analogues has also been explored. acs.org

    One reported approach for creating this compound analogues involves a one-step synthesis that allows for the creation of various derivatives. acs.org This method, similar to the Barton decarboxylation route, can accommodate different starting diacids to produce unnatural disubstituted maleic anhydrides, which are structurally related to the terminal units of this compound. unifei.edu.bracs.org This flexibility enables the systematic modification of the core structure, facilitating structure-activity relationship (SAR) studies. The rational design of these analogues is essential for exploring their potential as inhibitors of enzymes like leucine (B10760876) and cysteine aminopeptidases. unifei.edu.br

    Molecular Mechanism of Action of Tyromycin a

    Elucidation of Specific Enzymatic Targets

    The primary mechanism identified for Tyromycin A's bioactivity is its role as a specific enzyme inhibitor. Research has pinpointed its action against a particular class of hydrolase enzymes, which are critical for protein processing and degradation in various organisms.

    This compound has been characterized as a novel and potent inhibitor of both leucine (B10760876) and cysteine aminopeptidases. nih.gov Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. They play a crucial role in a variety of physiological processes, including protein turnover, maturation, and the degradation of peptides.

    In studies using aminopeptidases bound to the cell surface of HeLa S3 cells, this compound demonstrated strong inhibitory effects. thieme-connect.com The compound's inhibitory capacity was quantified against several aminopeptidases, revealing a degree of specificity. For instance, the cytosolic and microsomal leucine aminopeptidases from porcine kidney were significantly inhibited by this compound. thieme-connect.com The concentration required for 50% inhibition (IC50) highlights its potency. In contrast, its effect on other enzymes like carboxypeptidase A was found to be negligible, indicating a selective inhibition profile. thieme-connect.com

    The structure of this compound, identified as 1,16-bis-[4-methyl-2,5-dioxo-3-furyl]hexadecane, is central to its inhibitory function against these specific peptidases. nih.gov The inhibition of these enzymes disrupts the normal processing of proteins and peptides, which can be detrimental to cell function and survival.

    Table 1: Inhibitory Activity of this compound on Various Aminopeptidases

    This interactive table summarizes the inhibitory concentration (IC50) of this compound against different aminopeptidases as determined in research studies. thieme-connect.com

    Enzyme Target Source Substrate Used IC50 (µg/ml) IC50 (µM)
    Leucine Aminopeptidase HeLa S3 Cells L-Leucine-7-amido-4-methylcoumarin 0.22 0.5
    Leucine Aminopeptidase (cytosolic) Porcine Kidney L-Leucine-p-nitroanilide 0.22 0.5
    Leucine Aminopeptidase (microsomal) Porcine Kidney L-Leucine-p-nitroanilide 0.11 0.25

    Investigation of Cellular Pathway Perturbations

    The specific inhibition of key enzymes by this compound leads to broader disruptions at the cellular level. These perturbations affect fundamental processes required for microbial viability, including membrane integrity and metabolic pathways.

    Antimicrobial compounds frequently exert their effects by compromising the structural and functional integrity of the microbial cell membrane. frontiersin.org This membrane is a critical barrier that separates the cell's interior from the external environment, controlling the passage of substances and maintaining cellular homeostasis. libretexts.org Mechanisms of membrane disruption often involve the formation of pores or channels, leading to increased permeability. frontiersin.orgmicrobenotes.com This can cause leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, which is vital for cellular energy production. libretexts.orgmicrobenotes.com

    The targeted inhibition of enzymes is a well-established mechanism by which bioactive compounds interfere with critical biological pathways. creative-biolabs.com A biological pathway is a series of interactions among molecules in a cell that leads to a certain product or a change in the cell. nih.gov Perturbation of these pathways beyond normal homeostatic levels can lead to adverse outcomes for the organism. nih.govafsacollaboration.org

    The inhibition of leucine and cysteine aminopeptidases by this compound is a prime example of such interference. nih.govthieme-connect.com These enzymes are integral to pathways involved in nutritional supply, particularly the processing of external proteins to acquire essential amino acids like leucine. mdpi.com By blocking these aminopeptidases, this compound effectively disrupts the metabolic pathway responsible for protein recycling and nutrient acquisition. This interference can lead to a state of nutrient deprivation and inhibit cell proliferation, contributing significantly to the compound's antimicrobial and cytostatic effects. thieme-connect.comontosight.ai This pathway-based action, originating from a specific molecular initiating event (enzyme inhibition), cascades into broader cellular dysfunction. afsacollaboration.org

    Structure Activity Relationship Sar Investigations of Tyromycin a and Its Analogues

    Experimental Approaches to SAR Determination

    Experimental SAR studies are foundational to drug discovery and involve the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. kcl.ac.uk This process typically involves the synthesis or isolation of a series of structurally related analogues, which are then subjected to biological assays to quantify their potency. kcl.ac.ukresearchgate.net

    For Tyromycin A, a key source of analogues has been the fermentation of the basidiomycete Skeletocutis sp., a wood-inhabiting fungus from Kenya. researchgate.netnih.gov Bioassay-guided fractionation of extracts from this fungus led to the isolation of this compound itself, alongside a series of previously unknown, structurally related metabolites named skeletocutins. nih.govuni-hannover.de These natural analogues provide a valuable toolkit for probing the SAR of this compound class.

    The primary biological activity assessed for these compounds is their antibacterial effect, particularly against Gram-positive bacteria. nih.gov The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity. Studies have shown that this compound and several skeletocutins exhibit selective and potent activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). beilstein-archives.orgnih.gov In contrast, a different set of analogues, Skeletocutins M-Q, isolated from the fruiting bodies of the same fungus, were found to be devoid of antimicrobial and cytotoxic activities. nih.gov This differential activity among closely related structures is the cornerstone of SAR analysis, highlighting which molecular modifications are critical for the desired biological effect.

    The table below summarizes the antibacterial activity of this compound and its analogues isolated from Skeletocutis sp. cultures.

    CompoundModification from this compound StructureActivity against Gram-positive Bacteria (e.g., B. subtilis, S. aureus)Reference
    This compound (6)Parent structure (1,16-bis-[4-methyl-2,5-dioxo-3-furyl]hexadecane)Active nih.govbeilstein-archives.org
    Skeletocutins A-E (1-5)Various modifications on the central aliphatic chainActive nih.gov
    Skeletocutins F-I, K, L (7-9, 11-13)Various modifications on the central aliphatic chainActive nih.gov
    Skeletocutin J (10)Modification on the central aliphatic chainWeak biofilm inhibition against S. aureus, no direct antibacterial activity nih.govuni-hannover.de
    Skeletocutins M-QDerivatives isolated from fruiting bodies with different modificationsInactive beilstein-archives.orgnih.gov

    Computational Approaches in SAR Modeling and Prediction

    Computational methods provide a powerful complement to experimental SAR studies by creating predictive models based on existing data. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a key in silico technique that aims to correlate the chemical structure of compounds with their biological activity using statistical models. nih.govresearchgate.net These models can then be used to predict the activity of novel, untested compounds, thereby saving time and resources in the drug discovery process. ceu.esmdpi.com

    For a series of compounds like this compound and the skeletocutins, a QSAR study would begin by calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as lipophilicity, electronic charge distribution, and steric shape. researchgate.net Using statistical methods like Multiple Linear Regression (MLR), these descriptors are then correlated with the experimentally determined biological activity (e.g., MIC values). nih.gov The resulting QSAR equation can reveal which properties are most influential in determining antibacterial potency.

    Advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights. nih.gov These techniques generate 3D maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic charges, or hydrophobic character are predicted to increase or decrease biological activity. nih.gov Such models are invaluable for rationally designing new analogues with enhanced efficacy. nih.gov

    While specific, published QSAR studies focusing solely on this compound are not prominent, the available experimental data on its analogues provides a suitable dataset for such an investigation. A computational model built from the skeletocutin activity data could:

    Identify the optimal physicochemical properties of the central aliphatic chain.

    Predict the antibacterial activity of new, hypothetical this compound derivatives before their synthesis.

    Help to prioritize the synthesis of the most promising candidates for further development.

    Molecular docking, another computational tool, could simulate the interaction between this compound analogues and their putative biological target, providing insights into the binding mode and the specific interactions that underpin their activity. nih.gov

    Elucidating Key Pharmacophoric Features for Biological Activity

    A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger a biological response. mdpi.comirjmets.comresearchgate.net Elucidating the pharmacophore of this compound is crucial for understanding its mechanism of action and for designing new molecules with similar or improved activity. dergipark.org.tr

    Based on the experimental SAR data from this compound and its skeletocutin analogues, several key pharmacophoric features can be deduced:

    Two Terminal Furanone Rings: The parent structure of this compound is a symmetrical molecule featuring two 4-methyl-2,5-dioxo-3-furyl groups at either end. researchgate.net The consistent presence of these moieties across all active analogues suggests they are essential components of the pharmacophore, likely acting as the primary "warheads" that interact with the biological target.

    The Aliphatic Linker: A long, flexible hexadecane (B31444) chain connects the two terminal furanone rings. This lipophilic chain is critical, likely facilitating the transport of the molecule across the bacterial cell membrane to reach its intracellular target.

    Specific Modifications on the Linker: The stark difference in activity between various skeletocutins demonstrates that the constitution of the linker is a key determinant of potency. nih.govnih.gov The presence, position, and stereochemistry of hydroxyl groups and double bonds along the aliphatic chain significantly modulate the antibacterial activity. This indicates that the linker does not merely serve as a passive spacer but is actively involved in the precise positioning of the molecule within its target binding site. The inactivity of Skeletocutins M-Q, which possess different modifications, further underscores the high structural specificity required for a biological effect. nih.gov

    The following table details the impact of structural features on the observed biological activity.

    Structural FeatureObservationImplication for ActivityReference
    Terminal Furanone Rings Conserved across all known active natural analogues.Considered essential for biological activity; likely the primary interacting groups. nih.gov
    Long Aliphatic Chain A C16 chain is present in the parent compound.Crucial for overall structure and likely aids in membrane translocation due to its lipophilicity. researchgate.net
    Chain Modifications (e.g., hydroxylation, unsaturation) Activity varies significantly between analogues with different modifications (e.g., active Skeletocutins A-L vs. inactive M-Q).The specific pattern of substitution on the linker is critical and modulates potency, suggesting a specific binding interaction. nih.govnih.gov
    Symmetry This compound is a symmetrical dimer.While many active analogues are also symmetrical, some are not, indicating that perfect symmetry is not an absolute requirement. nih.gov

    In Vitro Biological Activities of Tyromycin a

    Comprehensive Evaluation of Antimicrobial Spectrum against Pathogens

    The antimicrobial spectrum of a compound refers to the range of microorganisms it can inhibit or kill. wikipedia.org Research into Tyromycin A, a metabolite isolated from the basidiomycete fungus Tyromyces lacteus, has sought to define its specific activity against various pathogenic bacteria. nih.govmdpi.com

    Detailed investigations have revealed that this compound exhibits selective antibacterial activity. In a study where this compound was isolated alongside twelve other related compounds, its activity was tested against a panel of both Gram-positive and Gram-negative bacteria. The findings indicated that this compound was active against Gram-positive bacteria, including the methicillin-resistant Staphylococcus aureus (MRSA) strain DSM 11822. mdpi.com However, the compound demonstrated no activity against the Gram-negative bacteria tested. mdpi.com This positions this compound as having a narrow-to-extended spectrum, primarily targeting Gram-positive organisms. wikipedia.org

    The minimum inhibitory concentrations (MICs) for the group of most active compounds tested in this research, which included this compound, were found to be in the range of 1 to 16.7 µg/mL against Gram-positive bacteria. mdpi.com

    Bacterial TypeActivity ObservedSpecific Strains TestedReference
    Gram-positive BacteriaActiveStaphylococcus aureus (including MRSA DSM 11822) mdpi.com
    Gram-negative BacteriaInactiveNot specified in detail, but tested as part of a panel. mdpi.com

    Assessment of Antifungal Efficacy

    The potential of this compound as an antifungal agent has been explored, though findings in the scientific literature present some inconsistencies. While some general reviews mention that Tyromycins as a family possess antifungal properties, specific primary research studies offer a more defined perspective. ontosight.airesearchgate.net

    A significant study involving the screening of this compound and several structurally similar compounds against a panel of fungi reported no observable antifungal activity. mdpi.com This suggests that, at least within the parameters of that specific investigation, this compound was not effective against the fungal strains tested.

    Organism TypeActivity Observed in a Primary StudyReference
    FungiInactive mdpi.com

    Note: While some sources suggest general antifungal properties for the Tyromycin family, a specific study that isolated and tested this compound found no such activity. mdpi.comontosight.airesearchgate.net

    Investigation of Cytostatic Potential

    Cytostatic drugs are compounds designed to prevent the replication or growth of cells, particularly those that grow in an uncontrolled manner. europeanbiosafetynetwork.eu Research has identified this compound as a compound with significant cytostatic potential, primarily due to its activity as an enzyme inhibitor. ontosight.airesearchgate.net

    This compound has been specifically identified as a novel inhibitor of both leucine (B10760876) and cysteine aminopeptidases. nih.gov These enzymes are often bound to the surface of mammalian cells and are considered potential targets for drugs that modulate the immune system or inhibit cell growth. researchgate.net The mechanism of action for this compound's cytostatic effects involves this interference with critical biological pathways in target cells, which leads to an inhibition of cell proliferation rather than immediate cell death. ontosight.airesearchgate.net Its potential in this area has been recognized through its inclusion in antitumor drug screening assays, where its effects on cell lines such as HeLa cells were evaluated. nih.gov

    ActivityMechanism of ActionTarget EnzymesReference
    Cytostatic / Antitumor PotentialInhibition of cell proliferation by interfering with critical biological pathways.Leucine aminopeptidase, Cysteine aminopeptidase nih.govontosight.airesearchgate.net

    Mechanisms of Resistance Pertinent to Antimicrobial Compounds and General Implications for Tyromycin a

    Characterization of Molecular Mechanisms of Acquired Antimicrobial Resistance

    Acquired resistance in bacteria is primarily achieved through three main strategies: altering the drug's target, actively pumping the drug out of the cell, or enzymatically destroying the drug. mdpi.comnih.gov These mechanisms can arise from mutations in the bacterial genome or the acquisition of resistance genes from other bacteria through horizontal gene transfer. wikipedia.org

    Target Alteration and Modification Strategies

    One of the most prevalent mechanisms of antibiotic resistance involves the modification of the drug's intended target within the bacterial cell. nih.govresearchgate.net This strategy prevents the antimicrobial agent from binding effectively, thereby rendering it ineffective. researchgate.net Bacteria have evolved a variety of ways to achieve this. researchgate.net

    Mutations in Target Genes: Spontaneous mutations in the bacterial DNA can alter the genes that code for the antibiotic's target protein. researchgate.net For instance, resistance to fluoroquinolones often arises from mutations in the genes gyrA and parC, which encode the enzyme subunits for DNA gyrase and topoisomerase IV, respectively. nih.gov These changes reduce the binding affinity of the drug to its target. nih.gov Similarly, resistance to rifampin can occur through mutations in the gene for the β subunit of RNA polymerase. researchgate.net

    Enzymatic Modification of the Target: Bacteria can produce enzymes that modify the target site, often by adding a chemical group, which blocks the antibiotic from binding. nih.govfrontiersin.org A well-known example is the methylation of the bacterial ribosome. frontiersin.org The erm genes, for instance, encode methyltransferase enzymes that add a methyl group to the ribosomal RNA, conferring resistance to macrolides, lincosamides, and streptogramin B antibiotics. frontiersin.org This methylation prevents the drugs from binding to the ribosome and inhibiting protein synthesis. nih.gov

    Target Replacement or Bypass: Some bacteria can produce an alternative version of the target protein that is not susceptible to the antibiotic. reactgroup.org A classic example is seen in Methicillin-resistant Staphylococcus aureus (MRSA). MRSA acquires the mecA gene, which produces a new penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics. wikipedia.orgreactgroup.org This allows the bacterium to continue synthesizing its cell wall even in the presence of these drugs. reactgroup.org

    For a compound like Tyromycin A, whose mechanism of action involves interfering with critical biological pathways, bacteria could theoretically develop resistance by altering the specific molecular targets of the compound. ontosight.ai However, the specific targets and the potential for their modification in relation to this compound resistance have yet to be fully elucidated.

    Role of Efflux Pump Systems in Resistance

    Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics, from the cell's interior. nih.govwikipedia.org This mechanism prevents the antimicrobial agent from reaching a high enough intracellular concentration to exert its effect. reactgroup.org The overexpression of these pumps is a significant cause of multidrug resistance (MDR), as many pumps can recognize and expel a wide range of structurally diverse compounds. frontiersin.orgfrontiersin.org

    Bacterial efflux pumps are generally categorized into several major superfamilies based on their structure, energy source, and substrate profile:

    Resistance-Nodulation-Division (RND) Superfamily: Found predominantly in Gram-negative bacteria, RND pumps are complex, tripartite systems that span both the inner and outer membranes. nih.govnih.gov They are known for their ability to pump out a broad spectrum of substrates, including many classes of antibiotics, detergents, and dyes. frontiersin.org Well-characterized examples include the AcrAB-TolC pump in Escherichia coli and the MexAB-OprM pump in Pseudomonas aeruginosa. frontiersin.org

    Major Facilitator Superfamily (MFS): This is one of the largest groups of secondary transporters found across all kingdoms of life. nih.gov They utilize the proton motive force to export substrates. In bacteria, MFS pumps are a common mechanism of resistance to various antibiotics. nih.gov

    ATP-Binding Cassette (ABC) Superfamily: These pumps use the energy from ATP hydrolysis to transport substrates across the cell membrane. wikipedia.orgnih.gov They are found in both Gram-positive and Gram-negative bacteria and can confer resistance to different antibiotics. frontiersin.org

    Small Multidrug Resistance (SMR) Family: As their name suggests, these are small proteins that typically function as homodimers or heterodimers and are also driven by the proton motive force. nih.gov

    Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps utilize either a sodium ion gradient or proton motive force to expel a range of antimicrobial agents. nih.gov

    The genes encoding these pumps can be located on the chromosome or on mobile genetic elements like plasmids, facilitating their spread. frontiersin.org The expression of efflux pumps can also be induced by the presence of the antibiotic itself. wikipedia.org While efflux is a known resistance mechanism for many classes of antibiotics, specific research confirming this compound as a substrate for any particular efflux pump system is currently limited. microbiologyresearch.org

    Enzymatic Inactivation of Antimicrobial Agents

    A third major strategy of bacterial resistance is the production of enzymes that chemically modify or destroy the antibiotic molecule, rendering it harmless. wikipedia.orgmdpi.com This mechanism of resistance is widespread and affects many important classes of antibiotics. nih.gov

    Hydrolysis: This involves breaking a key chemical bond in the antibiotic's structure. The most famous examples are the β-lactamases , which inactivate β-lactam antibiotics (like penicillins and cephalosporins) by hydrolyzing the amide bond in the β-lactam ring. frontiersin.orgdroracle.ai There are hundreds of different β-lactamases, some with a narrow spectrum and others, like the extended-spectrum β-lactamases (ESBLs), that can degrade a wide variety of β-lactam drugs. reactgroup.org Similarly, some bacteria produce esterases that hydrolyze the lactone ring of macrolide antibiotics. mdpi.com

    Group Transfer: Bacteria can produce enzymes that add a chemical group (e.g., acetyl, phosphate, or adenyl group) to the antibiotic molecule. wikipedia.org This modification prevents the drug from binding to its target. droracle.aiAminoglycoside-modifying enzymes (AMEs) are a prime example; they can acetylate, phosphorylate, or adenylate different positions on the aminoglycoside molecule, making it the most common mechanism of resistance to this class of drugs. nih.gov Chloramphenicol (B1208) acetyltransferases (CATs) inactivate chloramphenicol by adding an acetyl group. frontiersin.orgdroracle.ai

    Redox Reactions: This less common mechanism involves enzymes that inactivate antibiotics through oxidation or reduction reactions. mdpi.com

    The genes for these inactivating enzymes are often carried on plasmids and transposons, which allows for their rapid dissemination among bacterial populations. mdpi.com The potential susceptibility of this compound, a polypeptide antibiotic, to specific inactivating enzymes produced by pathogenic bacteria remains an area for future investigation. wikipedia.org

    Research on Strategies for Overcoming Antimicrobial Resistance

    The rise of antimicrobial resistance has spurred intensive research into new strategies to combat resistant pathogens. nih.gov These approaches range from discovering novel antimicrobial agents to developing methods that restore the efficacy of existing ones. rjsocmed.com

    Development of New Antimicrobial Agents: A critical strategy is the discovery and development of new classes of antibiotics with novel mechanisms of action that can bypass existing resistance mechanisms. mdpi.com Compounds like this compound are being investigated for their potential as lead compounds for new antibiotics precisely to address the growing problem of resistance. ontosight.ai

    Combination Therapy: Using two or more antibiotics together can be more effective and may slow the development of resistance. mdpi.com This approach can involve combining drugs that have different mechanisms of action or pairing an antibiotic with a resistance inhibitor. frontiersin.org A well-known example is the combination of a β-lactam antibiotic with a β-lactamase inhibitor, such as amoxicillin-clavulanate. droracle.ai The inhibitor binds to and inactivates the β-lactamase enzyme, allowing the antibiotic to reach its target.

    Efflux Pump Inhibitors (EPIs): Since efflux pumps are a major cause of multidrug resistance, researchers are actively searching for compounds that can block these pumps. frontiersin.org An effective EPI would restore the susceptibility of a resistant bacterium to an antibiotic by increasing its intracellular concentration. This is considered a promising strategy, though developing EPIs that are both effective and non-toxic has been challenging. nih.gov

    Alternative Therapies: Research is also exploring non-antibiotic approaches. Phage therapy , which uses viruses that specifically infect and kill bacteria, is gaining renewed interest as an alternative to antibiotics. mdpi.com Another approach involves developing immunotherapies or vaccines that can prevent infections from occurring in the first place, thereby reducing the need for antibiotics. mdpi.comresearchgate.net

    Optimizing Drug Delivery: Novel drug delivery systems are being developed to enhance the concentration of antibiotics at the site of infection or to improve their ability to penetrate bacterial cells, including biofilms. frontiersin.org

    A multidisciplinary and collaborative approach involving surveillance, stewardship, and innovation is considered essential to combat the global challenge of antimicrobial resistance. nih.govresearchgate.net

    Compound Names Mentioned in this Article

    Compound NameClass/Type
    This compoundBioactive Compound / Polypeptide
    Amoxicillin-clavulanateCombination Drug (Antibiotic + Inhibitor)
    ChloramphenicolAntibiotic
    FluoroquinolonesClass of Antibiotics
    MacrolidesClass of Antibiotics
    LincosamidesClass of Antibiotics
    StreptograminsClass of Antibiotics
    PenicillinsClass of Antibiotics
    CephalosporinsClass of Antibiotics
    AminoglycosidesClass of Antibiotics
    RifampinAntibiotic
    TyrothricinAntibiotic Complex

    Overview of Bacterial Resistance Mechanisms

    Resistance MechanismDescriptionExamples of Affected AntibioticsBacterial Examples
    Target Alteration Modification of the drug's binding site through mutation, enzymatic modification, or target replacement. nih.govresearchgate.netFluoroquinolones, Rifampin, β-lactams, Macrolides. nih.govresearchgate.netfrontiersin.orgS. aureus (MRSA), S. pneumoniae, E. coli. wikipedia.orgresearchgate.netfrontiersin.org
    Efflux Pumps Active transport of antibiotics out of the bacterial cell, preventing them from reaching effective concentrations. reactgroup.orgnih.govTetracyclines, β-lactams, Macrolides, Fluoroquinolones. frontiersin.orgfrontiersin.orgP. aeruginosa, E. coli, A. baumannii. frontiersin.orgfrontiersin.org
    Enzymatic Inactivation Production of enzymes that destroy or chemically modify the antibiotic, rendering it inactive. wikipedia.orgmdpi.comβ-lactams, Aminoglycosides, Chloramphenicol, Macrolides. mdpi.comdroracle.aiE. coli, S. aureus, Enterobacteriaceae. frontiersin.orgmdpi.comdroracle.ai

    Advanced Analytical Techniques in Tyromycin a Research

    Chromatographic Separations for Isolation and Purity Assessment

    Chromatographic techniques are fundamental in the initial stages of Tyromycin A research, enabling its separation from complex mixtures and the assessment of its purity. edubirdie.comfractioncollector.info These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. edubirdie.com

    High-Performance Liquid Chromatography (HPLC) Applications

    High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the purification and purity analysis of this compound. mdpi.comtorontech.com This technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. torontech.com The high pressure employed allows for the use of very small particle sizes in the stationary phase, leading to high-resolution separations. scientiaricerca.com

    In the context of this compound, HPLC is instrumental in isolating the compound from crude extracts or reaction mixtures. mdpi.comfrontiersin.org Researchers can develop specific HPLC methods by optimizing parameters such as the column chemistry (e.g., reversed-phase), mobile phase composition (including solvent gradients and pH), and detector settings to achieve the desired separation. chromatographyonline.comnih.gov The purity of isolated this compound fractions can be determined by analyzing the resulting chromatogram; a single, sharp peak is indicative of a high-purity sample. torontech.com For instance, the use of semi-preparative RP-HPLC has been shown to significantly enhance the purity of isolated natural compounds. mdpi.com

    Table 1: Key Parameters in HPLC Method Development for this compound

    ParameterDescriptionImportance in this compound Analysis
    Stationary Phase The solid material in the column that interacts with the sample components. Common types include C18 and C8 for reversed-phase chromatography.The choice of stationary phase is critical for achieving selective retention and separation of this compound from related impurities.
    Mobile Phase The solvent or solvent mixture that carries the sample through the column. Its composition can be constant (isocratic) or varied over time (gradient).The polarity and pH of the mobile phase directly influence the retention time of this compound and the resolution of the separation.
    Flow Rate The speed at which the mobile phase moves through the column.Affects analysis time and the efficiency of the separation.
    Detection The method used to visualize the separated components as they elute from the column. UV-Vis detectors are commonly used. nih.govA detector set to a wavelength where this compound absorbs light allows for its quantification and purity assessment.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. filab.frplos.org In GC, the sample is vaporized and separated in a gaseous mobile phase. nih.gov The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio. nih.gov

    For a non-volatile compound like this compound, direct analysis by GC-MS is often not feasible. However, this technique becomes valuable for the analysis of volatile derivatives of this compound or for identifying volatile impurities that may be present in a sample. nih.gov Chemical derivatization can be employed to convert non-volatile functional groups within the this compound molecule into more volatile forms, making them amenable to GC-MS analysis. jfda-online.com This approach can provide supplementary structural information and help in the comprehensive characterization of the compound. nih.gov

    Spectroscopic Characterization for Molecular Architecture

    Spectroscopic techniques are indispensable for determining the precise three-dimensional structure of this compound. thermofisher.com These methods probe the interaction of molecules with electromagnetic radiation to reveal details about their atomic composition and connectivity.

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

    Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds like this compound. nih.govspringernature.com NMR spectroscopy is based on the magnetic properties of atomic nuclei and provides a wealth of information about the chemical environment of each atom in a molecule. thermofisher.com

    One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their immediate electronic environment. egyankosh.ac.in Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms, allowing researchers to piece together the complete structural framework of this compound. nih.gov By analyzing the chemical shifts, coupling constants, and cross-peaks in the various NMR spectra, the constitution and relative stereochemistry of this compound can be definitively confirmed. researchgate.net

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. bccampus.ca It provides two critical pieces of information for the characterization of this compound: its exact molecular weight and its fragmentation pattern. lcms.cz

    High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with very high accuracy, which allows for the determination of its molecular formula. chemguide.co.uk The fragmentation of the molecular ion within the mass spectrometer produces a unique pattern of fragment ions. msu.eduwikipedia.org The analysis of this fragmentation pattern, often achieved through tandem mass spectrometry (MS/MS), provides valuable clues about the structure of the molecule, as the way a molecule breaks apart is directly related to its bonding and functional groups. lcms.czwikipedia.org This information complements the data obtained from NMR spectroscopy and is crucial for confirming the proposed structure of this compound. wikipedia.org

    Table 2: Information Derived from Mass Spectrometry of this compound

    MS Data TypeInformation ProvidedSignificance for this compound
    Molecular Ion Peak (M+) The m/z value of the intact molecule with one electron removed. Provides the molecular weight of the compound. chemguide.co.ukConfirms the overall mass of the this compound molecule and helps in determining its elemental composition.
    High-Resolution Mass Provides a very precise mass measurement, allowing for the determination of the molecular formula.Distinguishes this compound from other compounds that may have the same nominal mass but different elemental compositions.
    Fragmentation Pattern A series of peaks corresponding to the masses of fragments of the original molecule. msu.eduReveals the presence of specific substructures and functional groups within this compound, aiding in its structural elucidation. wikipedia.org
    Tandem MS (MS/MS) Involves the fragmentation of a selected precursor ion to generate a detailed fragmentation spectrum. lcms.czProvides in-depth structural information by establishing the connectivity of different fragments of the this compound molecule. r-project.org

    Hyphenated Techniques for Integrated Analysis

    Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the integrated analysis of complex samples containing this compound. nih.govswgdrug.org These techniques provide both separation and identification in a single, automated analysis. scientiaricerca.com

    The most common and powerful hyphenated technique in this context is Liquid Chromatography-Mass Spectrometry (LC-MS). scientiaricerca.com By coupling HPLC with a mass spectrometer, it is possible to separate this compound from other components in a mixture and simultaneously obtain its mass spectrum. bccampus.ca This is particularly useful for analyzing crude extracts or for monitoring chemical reactions involving this compound. Other hyphenated techniques like LC-NMR and LC-PDA-MS (Liquid Chromatography-Photodiode Array-Mass Spectrometry) can provide even more comprehensive information in a single run, combining separation with detailed structural and spectroscopic data. scientiaricerca.comchromatographyonline.com

    Bioproduction and Fermentation Optimization of Tyromycin a

    Characterization of Fermentation Conditions for Microbial Producers

    The industrial production of Tyromycin A (Erythromycin A) is primarily achieved through submerged fermentation, utilizing strains of the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus). wikipedia.orgdrugbank.com The optimization of fermentation conditions is critical for maximizing the yield and ensuring the economic viability of the production process. Key parameters that are meticulously controlled include the composition of the culture medium, temperature, pH, aeration, and agitation.

    The fermentation medium is a complex mixture designed to support both the growth of the microorganism and the biosynthesis of the antibiotic. frontiersin.org Carbon sources such as glucose and starch are commonly used. magtech.com.cn Additionally, precursors like propionic acid or its salts are often fed during fermentation, as they are incorporated into the lactone ring structure of this compound. unido.org Nitrogen sources, including soybean meal and ammonium (B1175870) sulfate (B86663), are also essential components of the medium. magtech.com.cnnih.gov

    A typical industrial fermentation process for this compound is conducted in large-scale, agitated, and aerated stainless-steel tanks. unido.org The process is initiated by inoculating a production medium with a seed culture of Saccharopolyspora erythraea. The fermentation cycle can last for several days, during which the production of this compound is closely monitored.

    Table 1: Typical Fermentation Parameters for this compound Production

    ParameterOptimized RangeSource(s)
    Microorganism Saccharopolyspora erythraea wikipedia.orgdrugbank.com
    Carbon Sources Glucose, Starch magtech.com.cn
    Nitrogen Sources Soybean Meal, Ammonium Sulfate magtech.com.cnnih.gov
    Precursor Propionic Acid or n-propyl alcohol unido.org
    Temperature 30-33°C magtech.com.cnscispace.com
    pH 6.3-7.0 magtech.com.cn
    Aeration Maintained above critical dissolved oxygen levels unido.org
    Fermentation Time Approximately 156 hours magtech.com.cn

    Strategies for Bioprocess Optimization to Enhance Yield

    Continuous efforts in bioprocess optimization are aimed at increasing the yield of this compound and reducing production costs. These strategies encompass strain improvement, medium optimization, and the refinement of fermentation process parameters.

    Strain Improvement: Historically, strain improvement has been achieved through classical methods of random mutagenesis followed by screening for high-producing mutants. This approach has led to significant increases in this compound yields over the years. More recently, metabolic engineering and synthetic biology approaches are being employed to rationally design strains with enhanced production capabilities. For instance, a genetically modified strain of S. erythraea was developed by suppressing the sucC gene, which resulted in improved precursor synthesis and an increased supply of NADPH, ultimately leading to higher this compound production. nih.gov

    Medium Optimization: The composition of the fermentation medium plays a pivotal role in the final product yield. Statistical methods, such as the Plackett-Burman design and response surface methodology, are utilized to systematically optimize the concentrations of various medium components. frontiersin.org Research has shown that the addition of specific nutrients can significantly boost this compound production. For example, the supplementation of the culture medium with certain vitamins, such as thiamine (B1217682) pyrophosphate (TPP), vitamin B2, vitamin B6, vitamin B9, vitamin B12, and hemin, has been found to increase the this compound titer. Furthermore, supplementing the fermentation with ammonium sulfate in later stages can also enhance the yield. nih.gov

    Process Parameter Optimization: Fine-tuning the physical parameters of the fermentation process is another critical aspect of yield enhancement. This includes optimizing the inoculum size, the volume of the medium in the shake flask, and the agitation speed. scispace.com For instance, one study identified an optimal inoculum of 10% and a medium volume of 50 ml in a 250 ml flask for improved production. magtech.com.cn The controlled feeding of nutrients, such as glucose and propanol, during the fermentation can also lead to a significant increase in the final this compound concentration.

    Table 2: Examples of Optimization Strategies and Their Impact on this compound Yield

    Optimization StrategyKey FindingsReported Yield IncreaseSource(s)
    Metabolic Engineering Suppression of the sucC gene in S. erythraea43.5% (with ammonium sulfate supplementation) nih.gov
    Vitamin Supplementation Addition of TPP, VB2, VB6, VB9, VB12, and hemin7.96–12.66%
    Medium Composition Optimized levels of glucose, starch, corn plasma, ammonium sulfate, and soybean oil- magtech.com.cn
    Process Parameters Optimized inoculum size, medium volume, initial pH, temperature, and fermentation time- magtech.com.cn

    Future Research Trajectories for Tyromycin a

    Exploration of Novel Biological Targets and Pathways

    The known biological activities of the tyromycin family of compounds, which include antimicrobial, antifungal, and antitumor properties, provide a strong foundation for future research into their specific molecular interactions. ontosight.aiontosight.ai The current understanding is that these compounds interfere with critical biological pathways in target cells, leading to the inhibition of proliferation or cell death. ontosight.ai However, the precise targets and mechanisms often remain to be fully elucidated.

    Future research will likely focus on identifying the specific enzymes, receptors, or cellular processes that Tyromycin A modulates. The urgent need for new antibacterial drugs with novel targets is a major driver in this field, as such agents could bypass existing resistance mechanisms. researchgate.net Genomics and proteomics approaches can be utilized to pinpoint the molecular targets of this compound within pathogenic bacteria or cancer cells. nih.gov

    Potential areas for investigation include widely studied bacterial targets that could be relevant to this compound's activity: researchgate.net

    Cell Wall Synthesis: Investigating if this compound disrupts key enzymes involved in the formation of the bacterial cell wall.

    Virulence Factor Production: Exploring the possibility that this compound inhibits the production of toxins, adhesins, or other factors that contribute to a pathogen's ability to cause disease. researchgate.net

    Quorum Sensing: Determining if this compound interferes with bacterial communication pathways that regulate group behaviors like biofilm formation and virulence. researchgate.net

    Fatty Acid Biosynthesis: Assessing the impact of this compound on the essential pathways that produce fatty acids for bacterial membranes. researchgate.net

    The antitumor properties also warrant deeper investigation. ontosight.ai Research could explore pathways related to apoptosis, cell cycle regulation, and signal transduction in cancer cells to uncover the specific mechanism behind its antitumor effects.

    Potential Research Area Description Potential Impact
    Target Deconvolution Using techniques like affinity chromatography, genetic screening, and proteomics to identify the direct binding partners and molecular targets of this compound.Elucidation of the precise mechanism of action, enabling structure-based drug design and optimization.
    Pathway Analysis Studying the global transcriptomic and metabolomic changes in cells treated with this compound to understand its impact on cellular pathways.Revealing novel mechanisms and potential off-target effects, contributing to a comprehensive biological profile.
    Anti-Virulence Research Investigating the ability of this compound to inhibit bacterial virulence factors, such as toxins or biofilm formation, at sub-inhibitory concentrations. researchgate.netDeveloping therapies that disarm pathogens without exerting strong selective pressure for resistance.
    Anticancer Mechanism Exploring the effects of this compound on specific cancer-related pathways, such as those involving protein kinases, proteasomes, or cell cycle checkpoints.Identifying its potential as a lead compound for novel cancer therapies. ontosight.aiontosight.ai

    Investigation of Synergistic Antimicrobial Effects

    The combination of antimicrobial agents is a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. Future research into this compound should include comprehensive studies of its potential for synergistic interactions with conventional antibiotics and other antimicrobial compounds. frontiersin.org The concept of phage-antibiotic synergy (PAS), for instance, has shown that combining bacteriophages with antibiotics can significantly increase antimicrobial effectiveness against challenging pathogens like Acinetobacter baumannii. nih.gov

    Similarly, antimicrobial peptides (AMPs) can act synergistically with traditional antibiotics by permeabilizing bacterial membranes, thereby facilitating antibiotic entry and access to intracellular targets. frontiersin.org Given that this compound derivatives have been noted in the context of synergistic properties, this is a particularly fertile area for investigation. dntb.gov.ua

    Systematic screening of this compound in combination with a panel of clinically relevant antibiotics against multidrug-resistant bacteria could reveal powerful synergistic pairings. The Fractional Inhibitory Concentration Index (FICI) is a standard method used to quantify these interactions and determine if the effect is synergistic, additive, or antagonistic. mdpi.com

    Potential Combination Partner Rationale for Synergy Example of a Studied Combination
    β-Lactam Antibiotics This compound could potentially weaken the bacterial cell envelope, increasing the access of β-lactams to their penicillin-binding protein targets.The peptide LL-37, in combination with the β-lactam antibiotic colistin, shows enhanced bactericidal activity. frontiersin.org
    Aminoglycosides Increased membrane permeability induced by this compound could enhance the uptake of aminoglycosides, which need to enter the cell to inhibit protein synthesis.Not specified for this compound, but a common strategy for other membrane-active agents.
    Rifampicin (B610482) Combination therapy could allow for lower effective doses, potentially reducing toxicity and slowing the development of resistance to rifampicin.The combination of rifampicin with the AMP citropin 1.1 enhances activity against biofilms. frontiersin.org
    Bacteriophages A phage could lyse a bacterial population, while this compound eliminates any remaining or resistant bacteria through a different mechanism.Phage vB_AbaSi_W9 and rifampicin showed a pronounced synergistic effect against clinical strains of A. baumannii. nih.gov

    Innovations in Biosynthetic Pathway Engineering

    The production of this compound and novel, structurally-related analogues can be significantly advanced through biosynthetic pathway engineering. manchester.ac.uk This field uses the tools of synthetic biology to modify the genetic blueprint of a producing organism, typically a bacterium or fungus, to create desired chemical structures. a-star.edu.sg

    Research in this area could focus on several key strategies:

    Heterologous Expression: The entire biosynthetic gene cluster for this compound could be transferred from its native producer into a more genetically tractable and high-yielding host organism, such as Streptomyces coelicolor or Escherichia coli. manchester.ac.uknih.gov This simplifies the optimization of production conditions and genetic manipulation.

    Enzyme Engineering: Key enzymes within the pathway, such as the polyketide synthases (PKS) or tailoring enzymes, can be modified. For example, altering the specificity of biosynthetic enzymes can lead to the creation of "non-natural" variants of a compound with potentially improved properties. manchester.ac.uk

    De Novo Pathway Construction: As demonstrated with other natural products, it is possible to assemble genes from different organisms to create entirely new pathways for producing valuable compounds or their intermediates. manchester.ac.uknih.gov

    These bioengineering approaches not only offer a route to scalable and sustainable production but also open the door to combinatorial biosynthesis, where engineered enzymes are used to generate a library of this compound derivatives for screening and drug discovery. manchester.ac.uk

    Q & A

    Q. What are the primary methodologies for identifying and quantifying Tyromycin A in fungal samples?

    this compound is typically isolated using solvent extraction followed by chromatographic techniques such as HPLC or LC-MS. Structural elucidation relies on NMR spectroscopy and mass spectrometry, with comparisons to published spectral data . Quantification can be achieved via calibration curves using purified this compound as a reference standard. Researchers should validate methods with spiked samples to ensure accuracy and reproducibility .

    Q. How does this compound’s presence in both fruiting bodies and mycelial cultures inform its biosynthetic pathways?

    this compound’s dual presence in fruiting bodies and mycelia suggests it is a conserved metabolite in Skeletocutis spp., unlike other skeletocutins exclusive to specific growth stages. To explore biosynthesis, comparative transcriptomic or proteomic analyses of fungal tissues can identify enzymes unique to this compound production . Stable isotope labeling may further trace precursor incorporation .

    Q. What experimental controls are critical when assessing this compound’s bioactivity?

    Include negative controls (solvent-only treatments) and positive controls (e.g., established biofilm inhibitors like triclosan for Staphylococcus aureus assays). Replicate experiments across multiple fungal strains to distinguish compound-specific effects from strain variability .

    Advanced Research Questions

    Q. Why does this compound lack antimicrobial activity despite structural similarities to bioactive polyketides?

    Structural modifications, such as hydroxylation patterns or side-chain conformations, may render this compound inactive against standard microbial targets. Molecular docking studies could compare its binding affinity to active analogs. Additionally, test non-canonical bioactivities (e.g., immunomodulatory effects) using cytokine profiling or macrophage assays .

    Q. How can researchers resolve contradictions in this compound’s ecological role across studies?

    Some studies report this compound as a “housekeeping” metabolite, while others hypothesize defensive roles. Conduct co-culture experiments with fungal competitors or predators (e.g., nematodes) to assess induced production. Metabolomic time-course data under stress conditions (e.g., nutrient limitation) may clarify its ecological function .

    Q. What strategies optimize the yield of this compound in laboratory cultures?

    Use response surface methodology (RSM) to test factors like carbon/nitrogen ratios, pH, and temperature. Supplement cultures with putative biosynthetic precursors (e.g., acetate or malonate) and monitor yield via LC-MS. Compare submerged fermentation vs. solid-state cultivation for scalability .

    Methodological and Data Analysis Questions

    Q. How should researchers design experiments to validate this compound’s role in fungal developmental processes?

    Employ gene knockout or RNAi silencing targeting putative biosynthetic genes. Phenotypic comparisons (e.g., sporulation rates, hyphal growth) between wild-type and mutant strains can establish functional links. Pair this with metabolomic profiling to confirm this compound’s absence in mutants .

    Q. What statistical approaches are appropriate for analyzing this compound’s distribution in environmental samples?

    Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. Multivariate analyses (PCA or PLS-DA) can correlate this compound levels with environmental variables (e.g., soil pH, host tree species). Report confidence intervals and effect sizes to contextualize biological significance .

    Data Presentation and Reproducibility

    Q. What are best practices for reporting this compound’s spectral data to ensure reproducibility?

    Include raw NMR spectra (δ values, coupling constants) and high-resolution mass spectra in supplementary materials. Annotate chromatograms with retention times and mobile-phase gradients. Adhere to journal-specific guidelines for table formatting (e.g., Roman numerals, footnotes) .

    Q. How can researchers address the absence of this compound in certain fungal strains despite genetic evidence of biosynthetic potential?

    Perform multi-omics integration: compare genomic data (e.g., BGC presence) with transcriptomic and metabolomic profiles under varying conditions. Consider epigenetic regulation or post-transcriptional modifications as confounding factors .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tyromycin A
    Reactant of Route 2
    Tyromycin A

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.